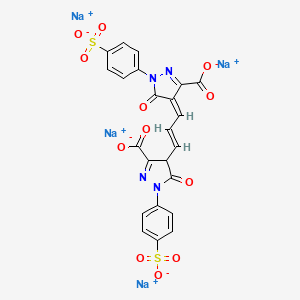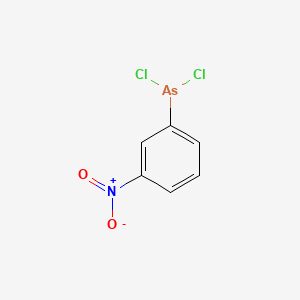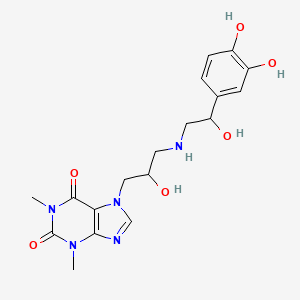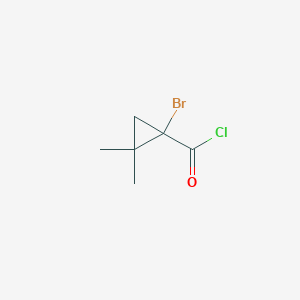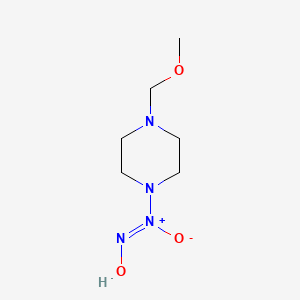![molecular formula C15H19NO B13801367 N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a methyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with 6-methylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents with appropriate catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent .
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)cyclohexanone
- N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
Uniqueness
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide is unique due to its specific structural features, such as the presence of a cyclohexene ring and a methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MSBPREXJPQJIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


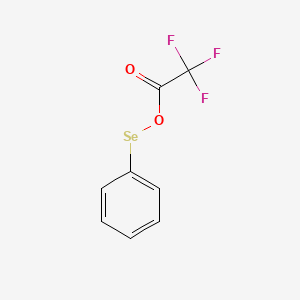
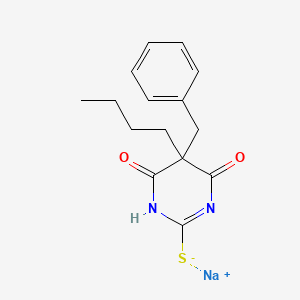
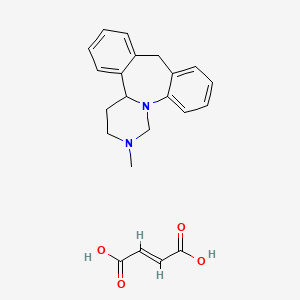
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)

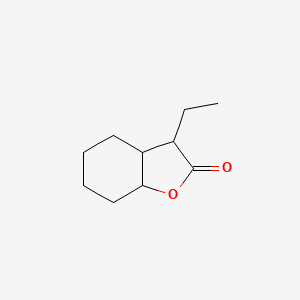
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
